Enhanced Lipophilicity (LogP) Compared to Hydroxy and Linear Butoxy Analogs
The target compound exhibits a predicted XLogP of 2.7 [1], which is significantly higher than that of 3-ethoxy-4-hydroxybenzaldehyde (LogP = 1.72) , indicating a 0.98 log unit increase in lipophilicity. This difference is crucial for optimizing passive membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP = 2.7 (predicted) |
| Comparator Or Baseline | 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, CAS 121-32-4), LogP = 1.72 (measured) |
| Quantified Difference | ΔLogP = +0.98 (target is more lipophilic) |
| Conditions | Predicted XLogP values from computational models; measured LogP data for comparator. |
Why This Matters
Higher lipophilicity (LogP) can improve passive membrane permeability, a critical parameter for oral drug candidates, and differentiates the compound's utility in SAR studies compared to more polar hydroxy analogs.
- [1] Chem960. (n.d.). 915907-98-1 ((4-sec-butoxy-3-ethoxybenzaldehyde). Retrieved from https://m.chem960.com/cas/915907981/ View Source
